6-Amino-4-bromobenzo[e]perimidin-7-one
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Overview
Description
6-Amino-4-bromobenzo[e]perimidin-7-one is a heterocyclic compound that belongs to the class of perimidines Perimidines are known for their versatile applications in various fields, including medicinal chemistry, industrial chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-bromobenzo[e]perimidin-7-one typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with guanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-bromobenzo[e]perimidin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted perimidines, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively .
Scientific Research Applications
6-Amino-4-bromobenzo[e]perimidin-7-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-bromobenzo[e]perimidin-7-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory processes. For example, it can inhibit the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby reducing inflammation . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Amino-4-bromobenzo[e]perimidin-7-one can be compared with other similar compounds, such as:
2-Amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties and ability to undergo various substitution reactions.
5-Substituted 2-amino-4,6-dihydroxypyrimidine: Studied for its potential inhibitory effects against immune-induced nitric oxide generation.
Properties
IUPAC Name |
6-amino-4-bromobenzo[e]perimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O/c16-9-5-10(17)11-12-13(18-6-19-14(9)12)7-3-1-2-4-8(7)15(11)20/h1-6H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVAJPSZWYZCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=NC4=C(C=C(C(=C43)C2=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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